molecular formula C9H6Br2O B2526177 2,6-dibromo-2,3-dihydro-1H-inden-1-one CAS No. 1188141-94-7

2,6-dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B2526177
CAS No.: 1188141-94-7
M. Wt: 289.954
InChI Key: KZYIZXUHEKUDQW-UHFFFAOYSA-N
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Description

2,6-dibromo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6Br2O It is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-dibromo-2,3-dihydro-1H-inden-1-one can be synthesized through the bromination of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: 2,6-dibromoindan-1-ol.

    Oxidation: 2,6-dibromoindan-1-one.

Scientific Research Applications

2,6-dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dibromo-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dibromoindan-1-one
  • 2,3-dihydro-1H-inden-1-one
  • 2,6-dibromoindan-1-ol

Uniqueness

Compared to its non-brominated counterparts, this compound exhibits distinct properties that make it valuable for specific research and industrial purposes .

Biological Activity

2,6-Dibromo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9_9H6_6Br2_2O. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring. Its structure is crucial for its biological activity, as the bromine substituents may enhance reactivity and binding affinity to biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed that its effects are mediated through interactions with specific molecular targets and pathways. The bromine atoms may play a significant role in enhancing the compound’s reactivity, potentially leading to its observed biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

The following table summarizes the antimicrobial activity of this compound against different pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.0039
Bacillus subtilis0.0048
Candida albicans0.0098

This antimicrobial activity suggests that the compound could be a candidate for developing new antibiotics or antifungal agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A screening of various compounds indicated that this compound may inhibit cell proliferation in certain cancer cell lines such as Jurkat and Ramos . The specific pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of halogenated compounds similar to this compound:

  • Antimicrobial Screening : A study assessed the antimicrobial efficacy of various brominated compounds and found that those with multiple halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : In a screening involving over 300 naturally occurring compounds for antineoplastic activity, derivatives exhibiting structural similarities to this compound showed promising results against specific cancer cell lines .

Properties

IUPAC Name

2,6-dibromo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4,8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIZXUHEKUDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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